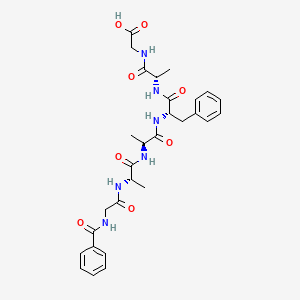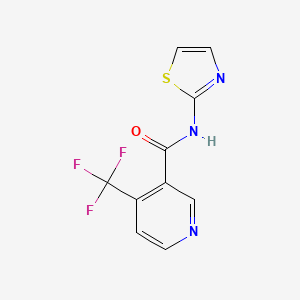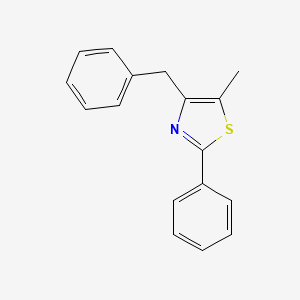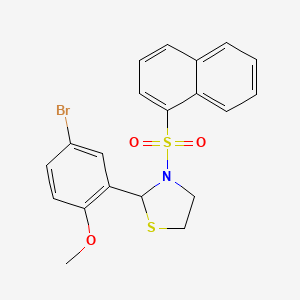![molecular formula C14H13NOSe B14236428 Acetamide, N-[2-(phenylseleno)phenyl]- CAS No. 622839-15-0](/img/structure/B14236428.png)
Acetamide, N-[2-(phenylseleno)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-(phenylseleno)phenyl]- is an organic compound with the molecular formula C14H13NOSe It is a derivative of acetamide where the nitrogen atom is bonded to a 2-(phenylseleno)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(phenylseleno)phenyl]- typically involves the reaction of 2-(phenylseleno)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-(phenylseleno)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[2-(phenylseleno)phenyl]-} + \text{acetic acid} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Types of Reactions:
Oxidation: Acetamide, N-[2-(phenylseleno)phenyl]- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide derivatives.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to yield selenide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Acetamide, N-[2-(phenylseleno)phenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-(phenylseleno)phenyl]- involves its interaction with biological molecules through the selenium atom. Selenium is known to play a role in redox reactions and can influence various biochemical pathways. The compound may exert its effects by modulating the activity of enzymes and proteins involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Acetanilide: A simpler derivative of acetamide with a phenyl group attached to the nitrogen atom.
N-Phenylacetamide: Another derivative with a phenyl group, but without the selenium atom.
Phenylselenol: A compound containing a phenyl group bonded to a selenium atom, but lacking the acetamide moiety.
Uniqueness: Acetamide, N-[2-(phenylseleno)phenyl]- is unique due to the presence of both the acetamide and phenylseleno groups
Propriétés
Numéro CAS |
622839-15-0 |
|---|---|
Formule moléculaire |
C14H13NOSe |
Poids moléculaire |
290.23 g/mol |
Nom IUPAC |
N-(2-phenylselanylphenyl)acetamide |
InChI |
InChI=1S/C14H13NOSe/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |
Clé InChI |
WXHYKXQCAYONIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)

![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)




![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)

